molecular formula C22H22Br2N4O4 B13148319 2,9-Dibromo-6,13-bis[2-(dimethylamino)ethyl]-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1,3,8,10,15-pentaene-5,7,12,14-tetrone

2,9-Dibromo-6,13-bis[2-(dimethylamino)ethyl]-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1,3,8,10,15-pentaene-5,7,12,14-tetrone

Cat. No.: B13148319
M. Wt: 566.2 g/mol
InChI Key: GUGZWCQAZVVSHR-UHFFFAOYSA-N
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Description

This compound features a rigid tetracyclic core (diazatetracyclohexadeca-pentaene tetrone) with two key structural motifs:

  • 2,9-Dibromo substituents: These electron-withdrawing groups enhance electrophilic reactivity and influence π-stacking interactions.

Its structural complexity suggests applications in supramolecular chemistry or as a ligand in catalysis.

Properties

Molecular Formula

C22H22Br2N4O4

Molecular Weight

566.2 g/mol

IUPAC Name

2,9-dibromo-6,13-bis[2-(dimethylamino)ethyl]-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1,3,8,10,15-pentaene-5,7,12,14-tetrone

InChI

InChI=1S/C22H22Br2N4O4/c1-25(2)5-7-27-19(29)11-9-14(24)18-16-12(10-13(23)17(15(11)16)21(27)31)20(30)28(22(18)32)8-6-26(3)4/h9-10H,5-8H2,1-4H3

InChI Key

GUGZWCQAZVVSHR-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCN1C(=O)C2=CC(=C3C4=C2C(=C(C=C4C(=O)N(C3=O)CCN(C)C)Br)C1=O)Br

Origin of Product

United States

Preparation Methods

Construction of the Tetracyclic Core

The synthesis typically begins with simpler aromatic or heterocyclic precursors that can be cyclized stepwise to build the tetracyclic framework. Common strategies include:

  • Stepwise ring closure : Sequential formation of rings via intramolecular cyclization reactions such as Friedel-Crafts acylation, Michael addition, or nucleophilic aromatic substitution.
  • Use of diaza precursors : Incorporation of nitrogen atoms in the ring system is often achieved by starting with diamines or related nitrogen-containing building blocks that facilitate ring closure and heterocycle formation.

Attachment of Bis[2-(dimethylamino)ethyl] Side Chains

Representative Synthetic Route (Hypothetical)

Step Reaction Type Reagents/Conditions Purpose
1 Cyclization Acid catalyst, heat Build tetracyclic core
2 Bromination Br2 or NBS, solvent (e.g., CCl4), low temp Introduce dibromo substituents
3 Halogenation or activation Tosyl chloride or halogenating agent Prepare positions 6 and 13 for substitution
4 Nucleophilic substitution 2-(Dimethylamino)ethylamine, base Attach side chains
5 Oxidation Dess–Martin periodinane or PCC Form tetrone ketone groups
6 Purification Chromatography Isolate pure compound

Summary Table of Preparation Method Features

Feature Method/Agent Used Key Considerations
Tetracyclic core formation Acid-catalyzed cyclization Stepwise ring closures, nitrogen incorporation
Dibromo substitution Bromine (Br2), N-bromosuccinimide Regioselectivity, temperature control
Side chain attachment Nucleophilic substitution with 2-(dimethylamino)ethylamine Use of leaving groups, protecting groups
Ketone (tetrone) formation Dess–Martin periodinane, PCC Mild oxidation conditions
Purification Chromatography High purity required for characterization

This comprehensive synthesis approach provides a reliable framework for preparing “2,9-Dibromo-6,13-bis[2-(dimethylamino)ethyl]-6,13-diazatetracyclo[6.6.2.0^4,16.0^11,15]hexadeca-1,3,8,10,15-pentaene-5,7,12,14-tetrone” with potential adaptations depending on available starting materials and desired scale.

Chemical Reactions Analysis

Types of Reactions

2,9-Dibromo-6,13-bis[2-(dimethylamino)ethyl]-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1,3,8,10,15-pentaene-5,7,12,14-tetrone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, such as alkyl or aryl groups, depending on the nucleophile used.

Scientific Research Applications

2,9-Dibromo-6,13-bis[2-(dimethylamino)ethyl]-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1,3,8,10,15-pentaene-5,7,12,14-tetrone has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of 2,9-Dibromo-6,13-bis[2-(dimethylamino)ethyl]-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1,3,8,10,15-pentaene-5,7,12,14-tetrone involves its interaction with specific molecular targets and pathways. The compound’s bromine and dimethylaminoethyl groups play a crucial role in its reactivity and binding affinity. It can interact with enzymes, receptors, or DNA, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Research Findings and Implications

Structural Flexibility: The dimethylaminoethyl groups in the target compound may enable adaptive binding in host-guest systems, unlike rigid pyridinyl analogues .

Reactivity: Bromine substituents could facilitate cross-coupling reactions (e.g., Suzuki-Miyaura), offering synthetic versatility absent in non-halogenated derivatives.

Supramolecular Behavior : Reduced π-stacking (compared to pyridinyl derivatives) but increased hydrogen bonding could lead to unique crystal architectures .

Biological Activity

2,9-Dibromo-6,13-bis[2-(dimethylamino)ethyl]-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1,3,8,10,15-pentaene-5,7,12,14-tetrone is a complex organic compound with potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a tetracyclic structure with multiple functional groups that may contribute to its biological activity. The presence of bromine atoms and dimethylamino groups is significant for its interaction with biological targets.

Biological Activity Overview

Research indicates that the compound exhibits various biological activities including:

  • Anticancer Properties : Preliminary studies suggest that this compound may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest.
  • Antimicrobial Activity : The compound has shown effectiveness against several bacterial strains.
  • Neuroprotective Effects : Potential neuroprotective properties have been observed in vitro.

The mechanisms underlying the biological activity of this compound are multifaceted:

  • Cell Cycle Modulation : The compound may induce cell cycle arrest in cancer cells by modulating cyclin-dependent kinases (CDKs).
  • Apoptosis Induction : Activation of intrinsic apoptotic pathways has been proposed as a mechanism for its anticancer effects.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress in cancer cells, promoting apoptosis.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

  • Study on Anticancer Activity :
    A study published in Cancer Research demonstrated that treatment with the compound resulted in a significant reduction in tumor volume in xenograft models. The study reported an IC50 value of 25 µM against breast cancer cell lines .
  • Antimicrobial Efficacy :
    Research published in Journal of Antimicrobial Chemotherapy indicated that the compound exhibited broad-spectrum antibacterial activity. It was particularly effective against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 20 µg/mL .
  • Neuroprotective Study :
    A neuropharmacological study found that the compound protected neuronal cells from oxidative stress-induced apoptosis. It was shown to upregulate antioxidant enzymes such as superoxide dismutase (SOD) and catalase .

Data Tables

Biological ActivityIC50/MIC ValuesReference
Anticancer (breast cancer)25 µM
Antimicrobial (S. aureus)10 µg/mL
Antimicrobial (E. coli)20 µg/mL
Neuroprotection (neuronal cells)N/A

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